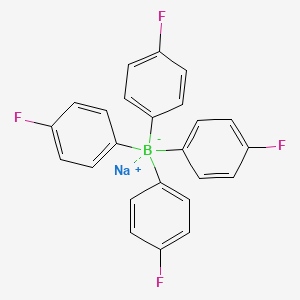

Sodium Tetrakis(4-fluorophenyl)borate

Übersicht

Beschreibung

Sodium Tetrakis(4-fluorophenyl)borate is a chemical compound with the molecular formula C24H16BF4Na. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is typically found in the form of a dihydrate, meaning it contains two molecules of water per formula unit. It is known for its role as a cation exchanger and its use in the preparation of various sensors and nanoparticles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium Tetrakis(4-fluorophenyl)borate can be synthesized through a reaction involving boron trifluoride and 4-fluorophenylmagnesium bromide. The reaction typically takes place in an anhydrous environment to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. The compound is often produced in bulk and then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium Tetrakis(4-fluorophenyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where one or more of its fluorophenyl groups are replaced by other functional groups.

Complexation Reactions: It can form complexes with various metal ions, making it useful in analytical chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, as well as various metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in complexation reactions, the resulting products are often metal complexes that can be used in various analytical applications .

Wissenschaftliche Forschungsanwendungen

Ion-Selective Electrodes

Sodium tetrakis(4-fluorophenyl)borate is extensively used in the development of ion-selective electrodes, particularly for detecting potassium ions in biological fluids and environmental samples. These electrodes are crucial for monitoring ion concentrations in various solutions.

Case Study:

- A study demonstrated the effectiveness of this compound in enhancing the sensitivity of potassium-selective electrodes, leading to improved accuracy in environmental monitoring .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and quantification of specific ions. Its ability to form stable complexes with cations enhances the accuracy and sensitivity of analytical methods.

Data Table: Analytical Applications

Pharmaceutical Research

This compound is explored in pharmaceutical applications for its ability to improve the solubility and stability of active pharmaceutical ingredients. This property is particularly beneficial in drug formulation processes.

Case Study:

- Research indicates that incorporating this compound into formulations can significantly enhance the bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Material Science

In material science, this compound plays a vital role in synthesizing advanced materials such as polymers and nanocomposites. These materials exhibit enhanced properties suitable for applications in electronics, coatings, and other high-performance uses.

Data Table: Material Science Applications

| Material Type | Application | Reference |

|---|---|---|

| Polymers | Used in the synthesis of conductive polymers | |

| Nanocomposites | Enhances mechanical properties and stability |

Biochemical Applications

This compound is utilized as a stabilizing agent for proteins and enzymes, maintaining their activity during experimental procedures. This application is critical in biochemical assays and research.

Case Study:

Wirkmechanismus

The mechanism of action of Sodium Tetrakis(4-fluorophenyl)borate involves its ability to act as a cation exchanger. This property allows it to interact with various metal ions and form stable complexes. The molecular targets and pathways involved in its action depend on the specific application. For example, in sensor applications, the compound interacts with target ions or molecules, leading to a measurable change in the sensor’s properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: This compound has similar properties but contains trifluoromethyl groups instead of fluorophenyl groups.

Potassium Tetrakis(4-chlorophenyl)borate: This compound is similar but uses potassium as the counterion and contains chlorophenyl groups.

Sodium Tetraphenylborate: This compound is similar but lacks the fluorine atoms on the phenyl groups.

Uniqueness

Sodium Tetrakis(4-fluorophenyl)borate is unique due to the presence of fluorine atoms on the phenyl groups, which can enhance its reactivity and stability in certain applications. This makes it particularly useful in the development of high-performance sensors and materials .

Biologische Aktivität

Overview

Sodium Tetrakis(4-fluorophenyl)borate (NaTFPB) is a versatile compound with significant applications in biochemical and analytical chemistry. Its unique properties enable it to function as a cation exchanger and a reagent for various biological assays. This article explores the biological activity of NaTFPB, focusing on its mechanisms of action, biochemical pathways, and applications in scientific research.

- Molecular Formula : CHBFNa

- Molecular Weight : 414.19 g/mol

- CAS Number : 25776-12-9

- Form : Typically found as a dihydrate or crystalline form.

NaTFPB primarily interacts with biological molecules through ionic interactions, facilitating the selective binding of specific ions. It is known to disrupt spectrin-membrane interactions in red blood cells, which has implications for understanding cellular membrane dynamics and signaling pathways .

Target Actions

- Nonionic Surfactants : NaTFPB is effective in the quantification of nonionic surfactants, serving as a titrimetric reagent in analytical chemistry .

- Cellular Effects : The compound influences various cellular processes, including:

- Cell signaling pathways.

- Gene expression.

- Cellular metabolism.

Applications in Biological Research

NaTFPB has been employed in various studies due to its ability to form complexes with cationic species and its role in potentiometric measurements.

Case Studies

- Detection of Biological Molecules : NaTFPB has been utilized in the development of sensors for detecting neurotransmitters such as dopamine. This application highlights its significance in neurobiological research and diagnostics .

- Ion-Selective Electrodes : The compound is integral in the functioning of ion-selective electrodes, which are pivotal in measuring ion concentrations within biological samples. Its hygroscopic nature necessitates careful storage conditions to maintain efficacy.

- Extraction Techniques : In pharmaceutical analysis, NaTFPB aids in the extraction of quaternary ammonium salts and aromatic amines from complex mixtures, enhancing the specificity and sensitivity of analytical methods .

Biochemical Pathways

NaTFPB's interaction with biomolecules can lead to alterations in biochemical pathways, particularly those involving ion transport and cellular signaling. The compound's role as a cation exchanger allows it to modulate ion concentrations within cells, influencing physiological responses.

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

sodium;tetrakis(4-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BF4.Na/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCUEWMHZQGOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BF4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948641 | |

| Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25776-12-9 | |

| Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium Tetrakis(4-fluorophenyl)borate Hydrate [Precipitation reagent for Cs and titrimetric reagent for nonionic surfactants] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sodium tetrakis(4-fluorophenyl)borate acts as an ion-pairing reagent due to its bulky, negatively charged tetrakis(4-fluorophenyl)borate anion. This anion readily forms complexes with cationic species.

- Extraction of Quaternary Ammonium Salts and Aromatic Amines: In pharmaceutical analysis, it extracts quaternary ammonium salts (R4N+) and protonated aromatic amines (R3NH+) into organic solvents []. This extraction facilitates their separation and quantification from complex mixtures.

- Disruption of Spectrin-Membrane Interactions: In studies of red blood cell membranes, this compound disrupts the attachment of band 3 protein to the spectrin cytoskeleton []. This disruption is attributed to the saturation of electrophilic centers at the binding site, highlighting the role of electrostatic interactions.

A:

ANone: The provided abstracts do not focus on catalytic properties of this compound. Its primary role in these studies is as an analytical reagent or a tool to investigate biomolecular interactions.

ANone: The abstracts do not provide information regarding computational studies or QSAR models for this compound.

ANone: While the provided abstracts don't delve into detailed SAR studies, the presence of fluorine atoms on the phenyl rings is significant. Fluorine's electronegativity influences the electron density of the borate anion, impacting its interaction strength with cations. Comparing this compound to its non-fluorinated counterpart (sodium tetraphenylborate) in similar applications could offer SAR insights.

ANone: Specific data on stability under various conditions and formulation strategies are not detailed in the abstracts.

ANone: The provided research primarily focuses on analytical applications and material properties of this compound. Information regarding SHE regulations, pharmacokinetics, toxicology, or other pharmacological aspects is not discussed.

ANone: Yes, the research highlights cross-disciplinary applications of this compound :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.